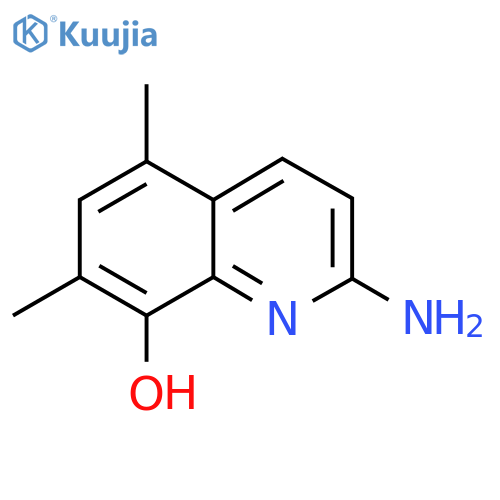Cas no 352025-46-8 (2-Amino-5,7-dimethylquinolin-8-ol)

352025-46-8 structure
商品名:2-Amino-5,7-dimethylquinolin-8-ol
CAS番号:352025-46-8
MF:C11H12N2O
メガワット:188.225782394409
MDL:MFCD00168947
CID:4713315
2-Amino-5,7-dimethylquinolin-8-ol 化学的及び物理的性質
名前と識別子
-
- 2-amino-5,7-dimethylquinolin-8-ol
- SMR000019048
- MLS000084701
- cid_3244543
- BDBM64943
- REGID_for_CID_3244543
- HMS2388E13
- 2-amino-5,7-dimethyl-8-quinolinol
- 2-amino-5,7-dimethyl-quinolin-8-ol
- 2-azanyl-5,7-dimethyl-quinolin-8-ol
- 8-quinolinol, 2-amino-5,7-dimethyl-
- FCH2893458
- SJ000001592
- 2-Amino-5,7-dimethylquinolin-8-ol
-
- MDL: MFCD00168947
- インチ: 1S/C11H12N2O/c1-6-5-7(2)11(14)10-8(6)3-4-9(12)13-10/h3-5,14H,1-2H3,(H2,12,13)
- InChIKey: YWPKMBRQRWADNC-UHFFFAOYSA-N
- ほほえんだ: OC1=C(C)C=C(C)C2=CC=C(N)N=C21
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 210
- トポロジー分子極性表面積: 59.1
2-Amino-5,7-dimethylquinolin-8-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB416747-1 g |
2-Amino-5,7-dimethylquinolin-8-ol; 95% |
352025-46-8 | 1g |
€406.00 | 2023-06-16 | ||
| abcr | AB416747-1g |
2-Amino-5,7-dimethylquinolin-8-ol, 95%; . |
352025-46-8 | 95% | 1g |
€397.00 | 2025-02-22 | |
| abcr | AB416747-500 mg |
2-Amino-5,7-dimethylquinolin-8-ol; 95% |
352025-46-8 | 500MG |
€313.80 | 2023-01-21 | ||
| TRC | A294190-500mg |
2-Amino-5,7-dimethylquinolin-8-ol |
352025-46-8 | 500mg |
$ 600.00 | 2022-06-08 | ||
| Ambeed | A778973-1g |
2-AMino-5,7-dimethylquinolin-8-ol |
352025-46-8 | 95% | 1g |
$398.0 | 2024-04-19 | |
| A2B Chem LLC | AX42756-1g |
2-Amino-5,7-dimethylquinolin-8-ol |
352025-46-8 | >95% | 1g |
$578.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429933-1g |
2-Amino-5,7-dimethylquinolin-8-ol |
352025-46-8 | 95% | 1g |
¥3744.00 | 2024-05-17 | |
| TRC | A294190-100mg |
2-Amino-5,7-dimethylquinolin-8-ol |
352025-46-8 | 100mg |
$ 185.00 | 2022-06-08 | ||
| TRC | A294190-250mg |
2-Amino-5,7-dimethylquinolin-8-ol |
352025-46-8 | 250mg |
$ 380.00 | 2022-06-08 | ||
| A2B Chem LLC | AX42756-500mg |
2-Amino-5,7-dimethylquinolin-8-ol |
352025-46-8 | >95% | 500mg |
$523.00 | 2024-04-20 |
2-Amino-5,7-dimethylquinolin-8-ol 関連文献
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
352025-46-8 (2-Amino-5,7-dimethylquinolin-8-ol) 関連製品
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
推奨される供給者
Amadis Chemical Company Limited
(CAS:352025-46-8)2-Amino-5,7-dimethylquinolin-8-ol

清らかである:99%
はかる:1g
価格 ($):358.0